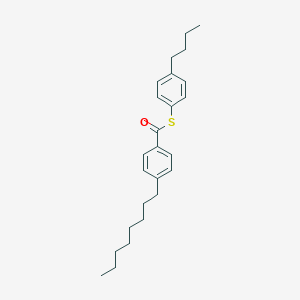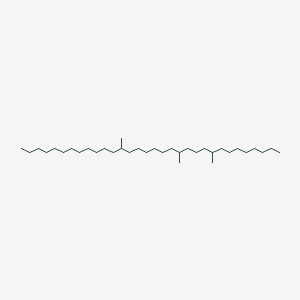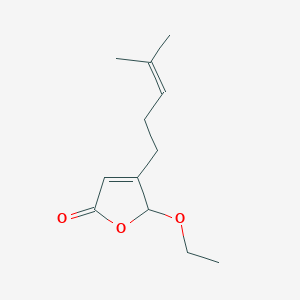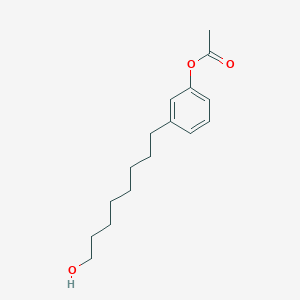
S-(4-Butylphenyl) 4-octylbenzene-1-carbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(4-Butylphenyl) 4-octylbenzene-1-carbothioate: is an organic compound that belongs to the class of thioesters It is characterized by the presence of a butylphenyl group and an octylbenzene group attached to a carbothioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Butylphenyl) 4-octylbenzene-1-carbothioate typically involves the reaction of 4-butylphenyl thiol with 4-octylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The thiol group in S-(4-Butylphenyl) 4-octylbenzene-1-carbothioate can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol and alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride (AlCl3) and an electrophile like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of disulfides.
Reduction: Formation of thiol and alcohol.
Substitution: Formation of various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-(4-Butylphenyl) 4-octylbenzene-1-carbothioate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and materials.
Biology: In biological research, this compound can be used as a probe to study the interactions of thioesters with biological molecules. It may also serve as a model compound for studying enzyme-catalyzed thioester hydrolysis.
Medicine: The compound has potential applications in drug development, particularly in the design of thioester-based prodrugs. These prodrugs can be activated in the body to release the active drug.
Industry: In the industrial sector, this compound can be used as an additive in lubricants and polymers to enhance their properties.
Wirkmechanismus
The mechanism of action of S-(4-Butylphenyl) 4-octylbenzene-1-carbothioate involves its interaction with molecular targets such as enzymes and receptors. The thioester group can undergo hydrolysis to release the corresponding thiol and carboxylic acid, which can then interact with biological targets. The compound may also participate in redox reactions, influencing cellular redox balance and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- S-(4-Butylphenyl) 4-butylbenzene-1-carbothioate
- S-(4-Butylphenyl) 4-hexylbenzene-1-carbothioate
- S-(4-Butylphenyl) 4-decylbenzene-1-carbothioate
Comparison: Compared to its analogs, S-(4-Butylphenyl) 4-octylbenzene-1-carbothioate has a longer alkyl chain, which can influence its solubility, reactivity, and interactions with biological molecules. The unique combination of butylphenyl and octylbenzene groups provides distinct physicochemical properties that can be advantageous in specific applications.
Eigenschaften
CAS-Nummer |
61518-83-0 |
|---|---|
Molekularformel |
C25H34OS |
Molekulargewicht |
382.6 g/mol |
IUPAC-Name |
S-(4-butylphenyl) 4-octylbenzenecarbothioate |
InChI |
InChI=1S/C25H34OS/c1-3-5-7-8-9-10-12-22-13-17-23(18-14-22)25(26)27-24-19-15-21(16-20-24)11-6-4-2/h13-20H,3-12H2,1-2H3 |
InChI-Schlüssel |
XWJFUDFJJIEGER-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-([1,1'-Biphenyl]-4-yl)but-2-en-1-yl]morpholine](/img/structure/B14586330.png)


![Methanone, [3-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]phenyl-](/img/structure/B14586354.png)



![2-Oxo-2-[(prop-2-en-1-yl)oxy]ethyl 2-cyanoprop-2-enoate](/img/structure/B14586372.png)
![4-Formylphenyl [2-(4-chlorophenoxy)ethyl]carbamate](/img/structure/B14586374.png)
![N-{3-Chloro-4-[cyano(phenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14586378.png)



